3,4-Dihydroxycyclobutane-1,2-dione

Description

Systematic IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) designates This compound as the systematic name for this compound. This nomenclature reflects the presence of two hydroxyl groups (-OH) at positions 3 and 4 on the cyclobutane ring, along with two ketone groups (=O) at positions 1 and 2.

Synonyms for this compound include:

- SCHEMBL649183 (depositor-supplied identifier)

- 3,4-Dihydroxycyclobutane-1,2-diketone (descriptive variant)

Notably, this compound is distinct from squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione), which features a conjugated cyclobutene ring system. Confusion between these structurally similar compounds is common but avoided here through precise nomenclature.

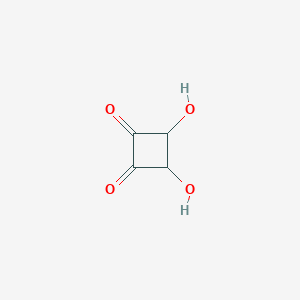

Molecular Formula and Structural Representation

The molecular formula of this compound is C₄H₄O₄ , as confirmed by PubChem. This composition corresponds to a molecular weight of 116.07 g/mol , calculated from the atomic masses of carbon (12.01 g/mol), hydrogen (1.008 g/mol), and oxygen (16.00 g/mol).

The structural features include:

- A four-membered cyclobutane ring

- Two hydroxyl groups in vicinal positions (C3 and C4)

- Two ketone groups in adjacent positions (C1 and C2)

The SMILES notation for this compound is C1(C(C(=O)C1=O)O)O , while its InChIKey (LOXKJXLULTVXGW-UHFFFAOYSA-N ) provides a unique descriptor for computational chemistry applications. A LaTeX representation of the skeletal structure is:

$$

\begin{array}{ccc}

& \text{O} & \

\text{HO} & \backslash & \text{O} \

& \text{C} - \text{C} & \

\text{HO} & / & \text{O} \

\end{array}

$$

CAS Registry Number and PubChem CID

As of May 2025, the CAS Registry Number for this compound remains unassigned in public databases. However, its PubChem Compound Identifier (CID) is 13668579 , which facilitates access to experimental and computational data across scientific platforms.

For comparison, related compounds include:

| Compound Name | CAS Number | PubChem CID |

|---|---|---|

| 3,4-Dihydroxy-3-cyclobutene-1,2-dione | 2892-51-5 | 17913 |

| 3,4-Dihydronaphthalene-1,2-dione | 6516-03-6 | 21908595 |

This distinction underscores the importance of precise identifier usage in chemical literature to avoid misclassification.

Structure

3D Structure

Properties

Molecular Formula |

C4H4O4 |

|---|---|

Molecular Weight |

116.07 g/mol |

IUPAC Name |

3,4-dihydroxycyclobutane-1,2-dione |

InChI |

InChI=1S/C4H4O4/c5-1-2(6)4(8)3(1)7/h1-2,5-6H |

InChI Key |

LOXKJXLULTVXGW-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(=O)C1=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dihydroxy-3-cyclobutene-1,2-dione can be synthesized through various methods. One common approach involves the oxidation of squaric acid derivatives. The reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods: In industrial settings, the production of 3,4-Dihydroxy-3-cyclobutene-1,2-dione often involves the use of large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroxy-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride and lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides and acyl chlorides in the presence of a base such as pyridine.

Major Products: The major products formed from these reactions include various squaric acid derivatives, which are used in the synthesis of dyes, pharmaceuticals, and other organic compounds .

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Nucleoside Analogues

3,4-Dihydroxycyclobutane-1,2-dione serves as a key starting material for the synthesis of nucleoside analogues. These compounds exhibit a broad spectrum of biological activities including antiviral and anticancer properties. For instance, squaric acid derivatives have been used to design new nucleoside analogues that inhibit specific enzymes involved in RNA and DNA biosynthesis, enhancing their therapeutic potential .

1.2. Antimicrobial Properties

Research has demonstrated that squaric acid and its derivatives can inhibit bacterial growth. A notable study highlighted the effectiveness of macrocyclic compounds derived from squaric acid in stabilizing Holliday junctions, which are critical intermediates in DNA repair processes . This property underscores its potential in developing antimicrobial agents.

Material Science Applications

2.1. Photosensitive Materials

This compound is utilized in the production of photosensitive materials for electrophotography and optical discs. Its ability to undergo photochemical reactions makes it suitable for applications in imaging technologies .

2.2. Squarylium Dyes

The compound is also employed in the synthesis of squarylium dyes, which are known for their vibrant colors and stability. These dyes find applications in various fields including textiles and ink manufacturing due to their excellent lightfastness and chemical stability .

Biochemical Applications

3.1. Enzyme Inhibition Studies

Squaric acid derivatives have been investigated for their ability to act as enzyme inhibitors. By modifying the structure of existing compounds to include the this compound moiety, researchers have developed new inhibitors targeting specific enzymes involved in metabolic pathways .

3.2. Immunoassays and Hybridization Assays

In biochemistry, this compound is used in fluorescence detection methods for immunoassays and hybridization assays. Its fluorescent properties facilitate the detection of biomolecules with high sensitivity .

Data Table: Summary of Applications

Case Studies

Case Study 1: Development of Nucleoside Analogues

A research initiative focused on synthesizing three novel nucleoside analogues from squaric acid derivatives demonstrated significant antiviral activity against specific viruses by inhibiting viral replication mechanisms.

Case Study 2: Application in Antimicrobial Research

A study explored the efficacy of squaric acid derivatives against various bacterial strains, revealing that certain modifications enhanced their antibacterial properties significantly.

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets. It acts as an inhibitor of glyoxylase and transketolase by binding to the active sites of these enzymes, thereby preventing their normal function. This inhibition disrupts metabolic pathways, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkoxy-Substituted Cyclobutene Diones

3,4-Diisopropoxy-3-cyclobutene-1,2-dione

- Structure : Replaces hydroxyl groups with isopropoxy (-OCH(CH₃)₂) substituents.

- Physical Properties : Melting point = 43–45°C; boiling point = 110°C at 0.04 mmHg; density = 1.18 g/cm³ .

- Applications : Intermediate in synthesizing photoresists and organic electronic materials.

3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione

- Structure : Bulkier tert-butoxy (-OC(CH₃)₃) groups enhance steric hindrance.

- Physical Properties : Density = 1.08 g/cm³; stable at 2–8°C .

- Applications : Used in controlled-release formulations and as a precursor for thermally labile compounds.

Dibutyl Squarate (3,4-Dibutoxy-3-cyclobutene-1,2-dione)

Key Comparison :

| Compound | Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|

| Squaric acid | -OH, -OH | >300 (decomposes) | Metal ligands, acid catalysis |

| Diisopropoxy derivative | -OCH(CH₃)₂ | 43–45 | Photoresists, electronics |

| Di(tert-butoxy) derivative | -OC(CH₃)₃ | N/A | Controlled-release systems |

| Dibutyl squarate | -OCH₂CH₂CH₂CH₃ | N/A | Pharmaceutical intermediates |

Alkoxy derivatives generally exhibit lower melting points and enhanced solubility in organic solvents compared to squaric acid, enabling their use in materials science and drug synthesis .

Amino-Substituted Analogs: Squaramides

3,4-Diamino-3-cyclobutene-1,2-dione (Squaramide)

- Structure: Hydroxyl groups replaced by amino (-NH₂) groups.

- Properties : Higher basicity (pKa ~8–10) and hydrogen-bonding capacity.

- Applications: Pharmaceuticals: Patented for treating chemokine-mediated diseases (e.g., autoimmune disorders) by modulating CCR2 and CCR5 receptors . Supramolecular chemistry: Utilized in anion recognition and self-assembly due to planar geometry and hydrogen-bond donors .

Comparison with Squaric Acid :

Extended Cyclobutane Derivatives

1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CBDA)

Comparison :

- CBDA’s extended functionalization contrasts with squaric acid’s simplicity, enabling diverse polymer architectures.

Research Findings and Trends

- Coordination Chemistry: Squaric acid forms stable complexes with Mo and W, while alkoxy/amino derivatives are less effective due to reduced electron-withdrawing capacity .

- Drug Design : Squaramides show promise in antiviral and anti-inflammatory therapies, leveraging their ability to mimic peptide bonds .

- Materials Science : Alkoxy derivatives are critical in developing organic semiconductors, whereas CBDA-based polymers dominate high-temperature applications .

Biological Activity

3,4-Dihydroxycyclobutane-1,2-dione, commonly known as squaric acid, is a unique organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, applications in medicine and industry, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 116.07 g/mol

- IUPAC Name : this compound

- CAS Number : 2892-51-5

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 116.07 g/mol |

| Melting Point | 55-57 °C |

| Solubility | Soluble in water |

This compound exhibits its biological activity primarily through the inhibition of specific enzymes. It acts as an inhibitor of glyoxylase and transketolase by binding to their active sites. This interaction disrupts metabolic pathways that are crucial for cellular function and energy metabolism .

Enzyme Inhibition

- Glyoxylase : Involved in the detoxification of methylglyoxal, a byproduct of glycolysis.

- Transketolase : Plays a role in the pentose phosphate pathway, critical for nucleotide synthesis.

Medical Uses

- Alopecia Treatment : Squaric acid is used as a contact sensitizer in treating alopecia areata by inducing an immune response that stimulates hair regrowth .

- Wart Treatment : It is also effective in wart removal due to its ability to provoke localized immune responses .

Research Applications

- Enzyme Studies : Used as a tool in biochemical research to study enzyme kinetics and metabolic pathways.

- Synthesis of Pharmaceuticals : It serves as a building block for various pharmaceutical compounds and intermediates .

Case Study 1: Alopecia Areata Treatment

A clinical trial involving squaric acid showed significant improvement in hair regrowth among patients with alopecia areata. The treatment involved applying squaric acid to the scalp, leading to an immune-mediated response that promoted hair follicle activation .

Case Study 2: Wart Removal Efficacy

In a study on the efficacy of squaric acid for wart removal, patients treated with topical applications exhibited a high rate of complete clearance compared to placebo treatments. The mechanism was attributed to localized inflammation that facilitated the immune response against the viral cause of warts .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with its derivatives:

| Compound | Biological Activity | Applications |

|---|---|---|

| 3,4-Dimethoxycyclobutane-1,2-dione | Moderate enzyme inhibition | Synthesis of chiral compounds |

| 3,4-Diethoxycyclobutane-1,2-dione | Lower reactivity; limited biological use | Organic synthesis |

| 3,4-Dibutoxycyclobutane-1,2-dione | Minimal biological activity | Industrial applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.